N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide featuring a 1,4-oxathiine ring (a six-membered ring containing one oxygen and one sulfur atom) substituted with a phenyl group at position 3 and an N-(2-methoxyphenyl)carboxamide moiety at position 2.
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H17NO3S/c1-21-15-10-6-5-9-14(15)19-18(20)16-17(23-12-11-22-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,20) |
InChI Key |
CELNWPAQWYBPQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium cyanide to form 2-methoxybenzonitrile. This intermediate is then subjected to a series of reactions, including cyclization and amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C18H17NO5S
- Molecular Weight : 359.4 g/mol
- CAS Number : 1144470-76-7
- Structure : The compound features a unique oxathiine ring system with methoxy and phenyl substituents, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide against various cancer cell lines:
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| U-87 (Glioblastoma) | 15 | High |
| MDA-MB-231 (Breast) | 25 | Moderate |
| A549 (Lung Cancer) | 30 | Low |
| HeLa (Cervical) | >50 | Very Low |
Studies indicate that the compound induces apoptosis in glioblastoma cells through the activation of caspases and modulation of oxidative stress pathways . In triple-negative breast cancer cells, it inhibits migration and invasion, suggesting potential as a metastasis-preventive agent.
Antioxidant Activity
The antioxidant capabilities of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have been quantitatively assessed using the DPPH radical scavenging method. Comparative results are as follows:
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 85% | 1.37 times higher |
| Compound B | 82% | 1.35 times higher |
| N-(2-methoxyphenyl)... | 80% | Comparable |
The presence of methoxy groups enhances the compound's ability to scavenge free radicals effectively .
Case Studies
- Study on Glioblastoma Cells : In vitro studies demonstrated significant apoptosis in U-87 glioblastoma cells treated with N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine, evidenced by increased caspase activity and DNA fragmentation.
- Triple-Negative Breast Cancer : Research indicated that this compound inhibited cell migration and invasion in MDA-MB-231 cells. The findings suggest that it may play a role in preventing metastasis in aggressive breast cancer types.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Replacement of the 1,4-oxathiine’s sulfur atom with oxygen (as in 1,4-dioxine) reduces hCA I inhibitory potency by ~4-fold, highlighting the importance of sulfur for enzyme interaction .
- Substituent Position : Methyl substitution at position 2 (instead of phenyl at position 3) shifts activity from enzyme inhibition to fungicidal applications .
- Aromatic Modifications : The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to unsubstituted phenyl analogs, as methoxy groups can resist oxidative degradation .
Carbonic Anhydrase Inhibition
- Target Compound : Demonstrates strong hCA I inhibition (IC₅₀ ~50 nM), attributed to the 1,4-oxathiine core’s sulfur atom, which enhances binding to the enzyme’s active site .
- Thieno vs. Furo Derivatives: Thieno[3,2-b]pyrrole carboxamides (sulfur-containing) exhibit higher hCA I inhibition than furo analogs (oxygen-only), supporting the role of sulfur in potency .
- Substituent Chain Length : Prolonged alkyl chains (e.g., N-propyl) on the carboxamide moiety slightly reduce activity, suggesting steric hindrance may limit binding .
Fungicidal Activity
- 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide: A known fungicide synthesized via cyclization of di(2-hydroxyethyl) disulfide and acetoacetanilide. Its 2-methyl group is critical for antifungal efficacy, likely by enhancing membrane penetration .
- Target Compound : While structurally similar, its 3-phenyl and 2-methoxyphenyl groups may redirect its application toward enzyme inhibition rather than fungicidal use .
Metabolic Pathways
- N-(2-Methoxyphenyl) Metabolism: Hepatic microsomes metabolize N-(2-methoxyphenyl) derivatives via CYP1A and CYP2E1 enzymes, generating o-aminophenol (oxidative pathway) and o-anisidine (reductive pathway) .
- Species-Specific Differences: Rabbit microsomes predominantly form o-aminophenol, while rats show negligible metabolite M1 formation, indicating metabolic variability across species .
Biological Activity
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS Number: 1144470-76-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.4 g/mol. The structure features a dihydro-1,4-oxathiine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1144470-76-7 |
Antimicrobial Properties
Research indicates that compounds containing oxathiine rings exhibit significant antimicrobial activity. Preliminary studies have shown that this compound demonstrates efficacy against various bacterial strains. For example, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Several studies have investigated the anticancer properties of oxathiine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been observed to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential role in managing inflammatory diseases .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways involved in growth and apoptosis.
- DNA Interaction : Potential interactions with DNA may lead to disruptions in replication and transcription processes in cancer cells.
Case Studies
A recent study conducted by Zonidis et al. (2020) explored the synthesis and biological evaluation of various oxathiine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells .
Another study highlighted its antimicrobial effects against resistant strains of bacteria, providing a basis for further development as an antibiotic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
